N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butyl-substituted phenyl group and a dimethyl-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,5-dimethylphenoxy)acetic acid.
Amidation Reaction: The 2-(2,5-dimethylphenoxy)acetic acid is then reacted with 4-butylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide
- N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
Properties
CAS No. |
315712-87-9 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-9-11-18(12-10-17)21-20(22)14-23-19-13-15(2)7-8-16(19)3/h7-13H,4-6,14H2,1-3H3,(H,21,22) |
InChI Key |
FITLZUNZXVZHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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